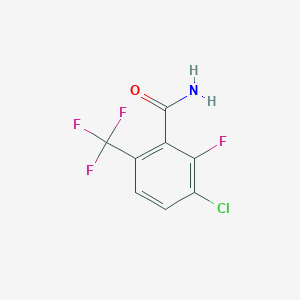

3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

3-chloro-2-fluoro-6-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF4NO/c9-4-2-1-3(8(11,12)13)5(6(4)10)7(14)15/h1-2H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQHHVMDGJULHEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)C(=O)N)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378685 | |

| Record name | 3-chloro-2-fluoro-6-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186517-42-0 | |

| Record name | 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186517-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-chloro-2-fluoro-6-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 186517-42-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide (CAS: 186517-42-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide, a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. This document consolidates available data on its chemical properties, synthesis, and handling, offering a valuable resource for professionals in research and development.

Core Compound Information

This compound is a substituted benzamide with the chemical formula C₈H₄ClF₄NO. Its structure is characterized by a benzene ring functionalized with a chlorine atom, a fluorine atom, a trifluoromethyl group, and a primary amide group. The unique substitution pattern of this molecule imparts specific electronic and steric properties that are of interest in the design of novel bioactive compounds and functional materials.

Chemical and Physical Properties

| Property | Value (Predicted) | Data Source |

| Molecular Formula | C₈H₄ClF₄NO | PubChemLite |

| Molecular Weight | 241.57 g/mol | PubChemLite |

| XlogP | 2.4 | PubChemLite |

| Monoisotopic Mass | 240.99176 Da | PubChemLite |

| Predicted Collision Cross Section (CCS) Values (Ų) | ||

| [M+H]⁺ | 140.7 | PubChemLite |

| [M+Na]⁺ | 152.0 | PubChemLite |

| [M-H]⁻ | 139.6 | PubChemLite |

Synthesis and Experimental Protocols

The synthesis of this compound can be logically approached through the amidation of its corresponding benzoyl chloride precursor. This standard synthetic transformation is a cornerstone of organic chemistry.

Proposed Synthesis Workflow

The primary route for the synthesis of this compound involves a two-step process starting from the commercially available 3-chloro-2-fluoro-6-(trifluoromethyl)benzoic acid.

Experimental Protocol: Synthesis of this compound from the Corresponding Benzoyl Chloride

This protocol is a general method for the amidation of a benzoyl chloride and should be adapted and optimized for the specific substrate.

Materials:

-

3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride

-

Aqueous ammonia (e.g., 28-30% solution)

-

Anhydrous inert solvent (e.g., dichloromethane, diethyl ether)

-

Ice bath

-

Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, recrystallization flasks)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride in an appropriate anhydrous inert solvent. Cool the solution in an ice bath.

-

Ammonia Addition: Slowly add an excess of concentrated aqueous ammonia to the stirred solution of the benzoyl chloride. The reaction is exothermic and should be controlled by the rate of addition and external cooling. A white precipitate of the benzamide and ammonium chloride will form.

-

Reaction Completion and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete conversion.

-

Isolation: If a precipitate has formed, it can be collected by vacuum filtration and washed with cold water to remove ammonium chloride. If the product remains in the organic layer, the layers are separated. The organic layer is washed sequentially with dilute acid (e.g., 1M HCl) to remove excess ammonia, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) to yield the pure this compound.

Biological Activity and Potential Applications

While no specific biological activity data for this compound has been found in the reviewed literature, the benzamide moiety and the trifluoromethyl group are common pharmacophores in many biologically active molecules. Benzamide derivatives have shown a wide range of activities, including antipsychotic, antiemetic, and antidepressant effects. The trifluoromethyl group is often incorporated into drug candidates to enhance metabolic stability, lipophilicity, and binding affinity.

Given its structural features, this compound could be a valuable intermediate in the synthesis of novel agrochemicals or pharmaceuticals. Further biological screening is required to determine its potential therapeutic or pesticidal applications.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound should be handled with care in a well-ventilated laboratory environment. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

Hazard Statements (General for similar compounds):

-

May cause skin irritation.

-

May cause serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash hands thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves/protective clothing/eye protection/face protection.

For detailed and specific safety information, always refer to the material's specific Safety Data Sheet provided by the supplier.

Conclusion

This compound is a chemical compound with significant potential as a building block in the development of new chemical entities for various applications. This guide provides a foundational understanding of its properties and a practical approach to its synthesis. Further research is warranted to fully elucidate its chemical, physical, and biological characteristics, which will be instrumental in unlocking its full potential in drug discovery and materials science.

An In-depth Technical Guide to 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and a proposed synthetic pathway for 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide. Due to the limited availability of public experimental data, this guide combines established chemical principles with available information on precursor molecules to offer a robust resource for researchers.

Molecular Structure and Identifiers

This compound is a substituted aromatic amide. Its structure is characterized by a benzene ring substituted with chlorine, fluorine, a trifluoromethyl group, and a carboxamide group.

| Identifier | Value |

| Molecular Formula | C₈H₄ClF₄NO[1] |

| SMILES | C1=CC(=C(C(=C1C(F)(F)F)C(=O)N)F)Cl[1] |

| InChI | InChI=1S/C8H4ClF4NO/c9-4-2-1-3(8(11,12)13)5(6(4)10)7(14)15/h1-2H,(H2,14,15)[1] |

| InChIKey | OQHHVMDGJULHEK-UHFFFAOYSA-N[1] |

| CAS Number | 186517-42-0 |

Physicochemical Properties

| Property | Predicted Value | Source |

| Molecular Weight | 241.57 g/mol | PubChem |

| XlogP | 2.4[1] | PubChem |

| Monoisotopic Mass | 240.99176 Da[1] | PubChem |

Spectroscopic Data

As of the latest literature search, experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has not been published. Predicted mass spectrometry data is available from PubChem.[1]

Proposed Synthesis Pathway

A detailed experimental protocol for the synthesis of this compound is not publicly available. However, a plausible and chemically sound synthetic route can be proposed based on the chemistry of its precursors and analogous compounds. The most direct route would involve the amination of the corresponding acyl chloride.

The proposed two-step synthesis starts from the commercially available 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid.

Caption: Proposed synthesis of this compound.

Experimental Protocols (Proposed)

The following are proposed experimental protocols based on standard organic chemistry transformations. These have not been experimentally validated for this specific molecule and should be adapted and optimized by the researcher.

Step 1: Synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride

This step involves the conversion of the carboxylic acid to an acyl chloride. Thionyl chloride or oxalyl chloride are common reagents for this transformation.

-

Methodology:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid.

-

Add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 equivalents). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

The reaction mixture is typically heated to reflux and stirred for several hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure.

-

The resulting crude 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride can be purified by vacuum distillation.

-

Step 2: Synthesis of this compound

This final step is the amination of the synthesized acyl chloride.

-

Methodology:

-

The crude or purified 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride is dissolved in an appropriate aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

The solution is cooled in an ice bath.

-

An excess of a concentrated aqueous solution of ammonium hydroxide (NH₄OH) or anhydrous ammonia (NH₃) gas is slowly added to the cooled solution with vigorous stirring.

-

The reaction is typically exothermic and should be maintained at a low temperature.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional period.

-

The product can be isolated by extraction. The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system.

-

Conclusion

This technical guide provides the available structural information and a proposed synthetic route for this compound. The significant lack of published experimental data for its physicochemical properties and spectroscopic characterization highlights an area for future research. The proposed synthesis protocol offers a starting point for researchers aiming to prepare this compound for further study in drug discovery and development. It is imperative that any researcher undertaking this synthesis performs appropriate reaction monitoring and product characterization to validate the proposed methods.

References

3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide synthesis pathway

An In-Depth Technical Guide to the Synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a plausible synthetic pathway for this compound, a compound of interest in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process, starting from a commercially available substituted toluene and proceeding through key intermediates. The methodologies are based on established chemical transformations and analogies to the synthesis of structurally similar compounds.

Overall Synthesis Pathway

The proposed synthesis commences with 2-fluoro-6-(trifluoromethyl)toluene and proceeds through three main stages:

-

Chlorination: Introduction of a chlorine atom at the 3-position of the benzene ring.

-

Oxidation: Conversion of the methyl group to a carboxylic acid to form 3-chloro-2-fluoro-6-(trifluoromethyl)benzoic acid.

-

Amidation: Conversion of the carboxylic acid to the final benzamide product via an acyl chloride intermediate.

Data Presentation

Table 1: Summary of Reactions, Reagents, and Expected Yields

| Step | Reaction | Starting Material | Key Reagents/Catalysts | Solvent | Expected Yield (%) |

| 1 | Electrophilic Chlorination | 2-Fluoro-6-(trifluoromethyl)toluene | Cl₂, FeCl₃ or AlCl₃ | Dichloromethane or Carbon tetrachloride | 70-80 |

| 2 | Side-Chain Oxidation | 3-Chloro-2-fluoro-6-(trifluoromethyl)toluene | KMnO₄ or Na₂Cr₂O₇/H₂SO₄ | Water/Pyridine | 60-70 |

| 3 | Acyl Chloride Formation | 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Toluene or Dichloromethane | 90-95 |

| 4 | Amidation | 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride | Concentrated Ammonia (NH₃) | Dichloromethane or Tetrahydrofuran | 85-95 |

Experimental Protocols

Step 1: Synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)toluene

This step involves the electrophilic aromatic substitution (chlorination) of 2-fluoro-6-(trifluoromethyl)toluene. The fluorine and trifluoromethyl groups are ortho, para-directing and meta-directing, respectively. The directing effects of these groups favor the introduction of the chlorine atom at the 3-position.

Methodology:

-

To a stirred solution of 2-fluoro-6-(trifluoromethyl)toluene (1.0 eq) in a chlorinated solvent such as dichloromethane or carbon tetrachloride, add a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) (0.1 eq) at 0 °C.

-

Bubble chlorine gas (Cl₂) (1.1 eq) through the solution or add a solution of chlorine in the reaction solvent dropwise while maintaining the temperature at 0-5 °C.

-

Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding water.

-

Separate the organic layer, wash with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography to yield 3-chloro-2-fluoro-6-(trifluoromethyl)toluene.

Step 2: Synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic Acid

The methyl group of the synthesized 3-chloro-2-fluoro-6-(trifluoromethyl)toluene is oxidized to a carboxylic acid.

Methodology:

-

In a round-bottom flask equipped with a reflux condenser, suspend 3-chloro-2-fluoro-6-(trifluoromethyl)toluene (1.0 eq) in a mixture of water and pyridine.

-

Heat the mixture to reflux and add potassium permanganate (KMnO₄) (3.0-4.0 eq) portion-wise over several hours. Alternatively, a mixture of sodium dichromate (Na₂Cr₂O₇) and concentrated sulfuric acid can be used.

-

After the addition is complete, continue refluxing until the purple color of the permanganate disappears.

-

Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.

-

Acidify the filtrate with concentrated hydrochloric acid (HCl) to a pH of 1-2, which will precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain 3-chloro-2-fluoro-6-(trifluoromethyl)benzoic acid.

Step 3: Synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl Chloride

The carboxylic acid is converted to the more reactive acyl chloride, a necessary intermediate for the final amidation step. A commercial product for this compound exists, indicating its stability and accessibility.[1]

Methodology:

-

In a flame-dried flask under an inert atmosphere, suspend 3-chloro-2-fluoro-6-(trifluoromethyl)benzoic acid (1.0 eq) in dry toluene or dichloromethane.

-

Add thionyl chloride (SOCl₂) (1.5-2.0 eq) or oxalyl chloride ((COCl)₂) (1.5 eq) with a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases.

-

Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.

-

The resulting crude 3-chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride can be used in the next step without further purification.

Step 4: Synthesis of this compound

The final step is the amidation of the acyl chloride with ammonia.

Methodology:

-

Dissolve the crude 3-chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride (1.0 eq) in a dry, inert solvent such as dichloromethane or tetrahydrofuran and cool the solution to 0 °C in an ice bath.

-

Slowly add a concentrated aqueous solution of ammonia (NH₃) (2.0-3.0 eq) or bubble ammonia gas through the solution while stirring vigorously.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound.

Mandatory Visualizations

References

Spectroscopic Profile of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide. Due to the limited availability of direct experimental spectra for this specific molecule, this document presents a combination of predicted data based on analogous compounds and established spectroscopic principles, alongside detailed, generalized experimental protocols for data acquisition. This guide is intended to serve as a valuable resource for the characterization and analysis of this and structurally related compounds in a research and development setting.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₄ClF₄NO

-

Molecular Weight: 241.57 g/mol

-

CAS Number: Not available

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic databases.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.6 - 7.8 | m | 1H | Ar-H |

| ~ 7.3 - 7.5 | m | 1H | Ar-H |

| ~ 6.0 - 7.0 | br s | 2H | -CONH₂ |

Note: The chemical shifts of the aromatic protons are estimations and will be influenced by the complex interplay of the electron-withdrawing and donating effects of the substituents. The amide protons are expected to be broad and may exchange with D₂O.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 - 170 | C=O |

| ~ 155 - 160 (d, ¹JCF) | C-F |

| ~ 130 - 135 | Ar-C |

| ~ 125 - 130 (d, JCCF) | Ar-C |

| ~ 120 - 125 (q, ¹JCF) | CF₃ |

| ~ 115 - 120 | Ar-C |

| ~ 110 - 115 (d, JCCF) | Ar-C |

| ~ 105 - 110 | C-Cl |

Note: The carbon attached to the fluorine will appear as a doublet due to C-F coupling. The trifluoromethyl carbon will appear as a quartet.

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~ 3400 & ~3200 | Medium | N-H Stretch | Primary Amide |

| ~ 1680 - 1650 | Strong | C=O Stretch | Amide I |

| ~ 1620 - 1590 | Medium | N-H Bend | Amide II |

| ~ 1600, 1470 | Medium | C=C Stretch | Aromatic Ring |

| ~ 1350 - 1100 | Strong | C-F Stretch | Aryl Fluoride & CF₃ |

| ~ 800 - 600 | Strong | C-Cl Stretch | Aryl Chloride |

Table 4: Predicted Mass Spectrometry (EI) Fragmentation

| m/z | Relative Intensity (%) | Assignment |

| 241/243 | Major | [M]⁺ / [M+2]⁺ |

| 225/227 | Minor | [M-NH₂]⁺ |

| 197/199 | Minor | [M-CONH₂]⁺ |

| 172 | Minor | [M-CF₃]⁺ |

Note: The presence of chlorine will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.[1]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory procedures for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger sample amount (20-50 mg) may be required. Typical parameters include a 45° pulse angle, a spectral width of 0 to 200 ppm, and a relaxation delay of 2 seconds. A significantly larger number of scans will be necessary compared to ¹H NMR.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) method, which is common for solid samples.

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

-

Background Spectrum:

-

With the clean, empty ATR accessory in place, collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

-

-

Sample Analysis:

-

Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically perform a Fourier transform on the interferogram to produce the infrared spectrum.

-

The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

This protocol outlines a general procedure for Electron Ionization (EI) mass spectrometry.

-

Sample Introduction:

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Ionization:

-

In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺).

-

-

Mass Analysis:

-

The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel compound like this compound.

Caption: General workflow for spectroscopic analysis.

Disclaimer: The spectroscopic data presented in this document are predicted and should be confirmed by experimental analysis. The provided protocols are for guidance and may require optimization based on the specific instrumentation and experimental conditions.

References

Starting materials for 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the primary synthetic pathways for 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide, a key intermediate in the development of various pharmacologically active molecules. The synthesis of this compound typically proceeds through a multi-step sequence, commencing with a substituted aniline and advancing through key intermediates such as the corresponding benzonitrile or benzoic acid. This document outlines the probable synthetic routes, presents available quantitative data in a structured format, and includes detailed experimental protocols where applicable.

Core Synthetic Strategies

The most plausible and widely utilized approach for the synthesis of this compound involves a three-step process starting from 3-chloro-2-fluoro-6-(trifluoromethyl)aniline. This pathway leverages the versatile Sandmeyer reaction to introduce the nitrile functionality, which is subsequently hydrolyzed to the desired amide. An alternative, though less commonly detailed in available literature, involves the synthesis of the corresponding benzoic acid followed by amidation.

Pathway 1: From Aniline via Nitrile Intermediate

This primary synthetic route can be summarized as follows:

-

Diazotization of 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline: The synthesis begins with the conversion of the starting aniline to a diazonium salt. This is a standard procedure typically carried out in the presence of a strong acid and a nitrite source at low temperatures.

-

Sandmeyer Reaction (Cyanation): The diazonium salt is then reacted with a copper(I) cyanide salt to yield 3-chloro-2-fluoro-6-(trifluoromethyl)benzonitrile. This reaction is a cornerstone for the introduction of a nitrile group onto an aromatic ring.[1][2][3]

-

Controlled Hydrolysis: The final step involves the controlled hydrolysis of the benzonitrile to the target this compound. This transformation can be achieved under either acidic or basic conditions, with careful control of reaction parameters to avoid over-hydrolysis to the carboxylic acid.

Logical Workflow for Pathway 1

Caption: Synthesis of this compound from the corresponding aniline.

Pathway 2: From Benzoic Acid Intermediate

An alternative synthetic strategy involves the formation of 3-chloro-2-fluoro-6-(trifluoromethyl)benzoic acid, which is then converted to the amide.

-

Synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid: This intermediate can potentially be synthesized from 3-chloro-2-fluoro-6-(trifluoromethyl)aniline via a Sandmeyer-type reaction using a nitrite source followed by treatment with a copper catalyst in the presence of a carboxylating agent, or through other multi-step synthetic sequences.

-

Amidation: The benzoic acid is then activated, for example, by conversion to its acid chloride, and subsequently reacted with ammonia or a protected ammonia equivalent to form the final benzamide product.

Logical Workflow for Pathway 2

Caption: Alternative synthesis via the corresponding benzoic acid intermediate.

Quantitative Data

While specific yield and purity data for the direct synthesis of this compound is not extensively published, data from analogous reactions reported in scientific literature and patents for structurally similar compounds provide valuable benchmarks.

| Step | Starting Material | Product | Reagents & Conditions | Yield (%) | Purity (%) |

| Diazotization & Cyanation | Substituted Aniline | Substituted Benzonitrile | 1. NaNO₂, HCl, 0-5°C; 2. CuCN | 60-85 | >95 |

| Nitrile Hydrolysis | Substituted Benzonitrile | Substituted Benzamide | H₂SO₄, heat or H₂O₂, base | 70-95 | >98 |

| Amidation of Benzoic Acid | Substituted Benzoic Acid | Substituted Benzamide | 1. SOCl₂; 2. NH₃ | 80-95 | >98 |

Note: The data presented in this table is aggregated from various sources describing similar transformations and should be considered as representative examples. Actual yields and purities will vary depending on the specific substrate and reaction conditions.

Experimental Protocols

The following are generalized experimental protocols for the key transformations in the synthesis of this compound, based on established chemical literature for analogous compounds.

Protocol 1: Diazotization and Sandmeyer Cyanation of 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline

-

Diazotization:

-

To a stirred solution of 3-chloro-2-fluoro-6-(trifluoromethyl)aniline in a suitable acidic medium (e.g., a mixture of concentrated hydrochloric acid and water), cooled to 0-5 °C in an ice-salt bath, a solution of sodium nitrite in water is added dropwise.

-

The temperature is strictly maintained below 5 °C throughout the addition.

-

The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction (Cyanation):

-

In a separate flask, a solution of copper(I) cyanide in a suitable solvent (e.g., aqueous potassium cyanide) is prepared and cooled.

-

The freshly prepared cold diazonium salt solution is added portion-wise to the copper(I) cyanide solution with vigorous stirring.

-

The reaction mixture is then allowed to warm to room temperature and may be gently heated to ensure complete reaction.

-

The product, 3-chloro-2-fluoro-6-(trifluoromethyl)benzonitrile, is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

Purification is typically achieved by distillation under reduced pressure or by column chromatography.

-

Protocol 2: Controlled Hydrolysis of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile

-

Acid-Catalyzed Hydrolysis:

-

The 3-chloro-2-fluoro-6-(trifluoromethyl)benzonitrile is dissolved in a strong acid, such as concentrated sulfuric acid.

-

The mixture is heated with stirring to a moderate temperature (e.g., 80-100 °C) for a specified period.

-

The reaction is carefully monitored by a suitable analytical technique (e.g., TLC or GC) to prevent over-hydrolysis to the carboxylic acid.

-

Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice, leading to the precipitation of the crude this compound.

-

The solid product is collected by filtration, washed with water, and purified by recrystallization.

-

-

Base-Catalyzed Hydrolysis (using peroxide):

-

The benzonitrile is dissolved in a suitable solvent such as ethanol or acetone.

-

An aqueous solution of a base (e.g., sodium hydroxide or potassium carbonate) and hydrogen peroxide are added.

-

The reaction is typically stirred at room temperature or with gentle heating.

-

Upon completion, the product is isolated by extraction or precipitation and purified by recrystallization.

-

Conclusion

The synthesis of this compound is a multi-step process that relies on well-established organic transformations. The most viable route proceeds through the diazotization of 3-chloro-2-fluoro-6-(trifluoromethyl)aniline, followed by a Sandmeyer reaction to form the corresponding benzonitrile, which is then subjected to controlled hydrolysis. While specific experimental data for this exact compound is limited in the public domain, the protocols and data for analogous compounds provide a strong foundation for the successful synthesis of this important chemical intermediate. Researchers and drug development professionals should focus on the careful optimization of each step to ensure high yields and purity of the final product.

References

Unlocking the Therapeutic Potential of Substituted Benzamides: A Technical Guide for Researchers

A comprehensive overview of the core research applications, experimental methodologies, and signaling pathways of substituted benzamides for researchers, scientists, and drug development professionals.

Substituted benzamides are a versatile class of chemical compounds with a wide range of applications in medicine and beyond. Their unique structural features allow for modifications that can significantly alter their biological activity, making them a rich area of investigation for novel therapeutics and other applications. This technical guide provides an in-depth exploration of the primary research applications of substituted benzamides, focusing on their roles as antipsychotic, anticancer, and antiemetic agents. Detailed experimental protocols, quantitative data, and visual representations of key biological pathways are presented to facilitate further research and development in this promising field.

Antipsychotic and Antidepressant Applications: Modulating Dopaminergic Pathways

Substituted benzamides have emerged as a significant class of atypical antipsychotics and antidepressants, primarily through their action on dopamine receptors.[1] Compounds such as amisulpride demonstrate a dual mechanism of action based on their affinity for D2 and D3 dopamine receptors in the mesolimbic system.[1][2]

At lower doses (e.g., 50 mg of amisulpride), these compounds are thought to preferentially block presynaptic D2/D3 autoreceptors. This blockade leads to an increase in dopamine release, which is believed to contribute to their antidepressant effects by counteracting the dopaminergic hypoactivity characteristic of depression.[1] At higher doses (e.g., 400-1,200 mg of amisulpride), they act on postsynaptic receptors, which is the basis of their antipsychotic properties.[1] This selective antagonism in the mesolimbic system is associated with a lower incidence of extrapyramidal side effects compared to traditional antipsychotics.[3]

Quantitative Data: Dopamine Receptor Binding Affinities

The following table summarizes the binding affinities (Ki) of various substituted benzamides for dopamine D2 and D3 receptors. Lower Ki values indicate higher binding affinity.

| Compound | Receptor | Radioligand | Ki (nM) | Source |

| Amisulpride (racemic) | Human D2L | [3H]nemonapride | 2.8 | [4] |

| Amisulpride (racemic) | Rat D3 | [3H]nemonapride | 3.2 | [4] |

| (-)S Amisulpride | Human D2L | [3H]nemonapride | 1.5 | [4] |

| (-)S Amisulpride | Rat D3 | [3H]nemonapride | 1.8 | [4] |

| (+)R Amisulpride | Human D2L | [3H]nemonapride | 57.2 | [4] |

| (+)R Amisulpride | Rat D3 | [3H]nemonapride | 34.5 | [4] |

| Raclopride | Rat Striatal D2 | [3H]spiperone | ~1 | [5] |

| Haloperidol | Rat D3 | [3H]nemonapride | 7.3 | [4] |

Signaling Pathway: Dopamine D2 Receptor Antagonism

Caption: Dopamine D2 receptor antagonism by substituted benzamides.

Experimental Protocol: Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of substituted benzamides for the dopamine D2 receptor.[6][7]

Materials:

-

Membrane Preparation: Crude membrane fractions from cells expressing dopamine D2 receptors (e.g., HEK293-rD2 cells) or from brain tissue rich in these receptors (e.g., rat striatum).[8]

-

Radioligand: [3H]Spiperone, a high-affinity antagonist for D2-like receptors.[9]

-

Non-specific Binding Determinant: (+)-Butaclamol (10 µM) or another suitable unlabeled ligand to determine non-specific binding.[7][8]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.[7]

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.[10]

-

Test Compounds: Substituted benzamides at various concentrations.

-

Equipment: 96-well plates, glass fiber filters (GF/C, pre-soaked in 0.3% polyethyleneimine), cell harvester, and a liquid scintillation counter.[10]

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in a suitable buffer for the assay. Determine the protein concentration of the membrane preparation.[10]

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membrane preparation, [3H]Spiperone, and assay buffer.

-

Non-specific Binding: Membrane preparation, [3H]Spiperone, and a high concentration of an unlabeled ligand (e.g., 10 µM (+)-butaclamol).

-

Competition: Membrane preparation, [3H]Spiperone, and varying concentrations of the substituted benzamide test compound.

-

-

Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[10]

-

Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. For competitive binding assays, determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Anticancer Applications: Targeting Histone Deacetylases

A significant area of research for substituted benzamides is in oncology, where they have shown promise as inhibitors of histone deacetylases (HDACs).[11] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones. This deacetylation leads to a more compact chromatin structure, generally resulting in the repression of gene transcription, including that of tumor suppressor genes.

Substituted benzamides, such as entinostat (MS-275), act as Class I selective HDAC inhibitors.[9] By inhibiting HDACs, these compounds promote histone hyperacetylation, leading to a more relaxed chromatin structure and the re-expression of silenced tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

Quantitative Data: In Vitro Anticancer and HDAC Inhibitory Activities

The following table summarizes the in vitro antiproliferative activity (IC50) of several substituted benzamide derivatives against various cancer cell lines and their inhibitory activity against specific HDAC isoforms.

| Compound | R1 | R2 | n | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | MCF-7 IC50 (µM) | T47D IC50 (µM) | Source |

| 7b | H | NH2 | 1 | >10 | >10 | >10 | >50 | >50 | [9] |

| 7e | CH3 | H | 1 | >10 | >10 | >10 | >50 | >50 | [9] |

| 7g | CH3 | NH2 | 0 | >10 | >10 | >10 | >50 | >50 | [9] |

| 7j | CH3 | NH2 | 1 | 0.65 | 0.78 | 1.70 | 12.5 | 15.2 | [9] |

| Entinostat | - | - | - | 0.93 | 0.95 | 1.80 | 1.5 | 2.1 | [9] |

| 4f | - | - | - | - | - | - | 8.9 | - | [12] |

| 4e | - | - | - | - | - | - | 9.2 | - | [12] |

Data for compounds 7b, 7e, 7g, and 7j are from a study on novel benzamide-based derivatives.[9] Data for compounds 4f and 4e are from a study on imidazole-based N-phenylbenzamide derivatives.[12]

Signaling Pathway: HDAC Inhibition

Caption: Mechanism of action of substituted benzamides as HDAC inhibitors.

Experimental Protocol: In Vitro HDAC Inhibition Assay

This protocol describes a fluorogenic assay to determine the in vitro inhibitory activity of substituted benzamides against HDAC enzymes.[6][9]

Materials:

-

HDAC Enzymes: Recombinant human HDAC1, HDAC2, and HDAC3.[6]

-

Substrate: Fluorogenic peptide derived from p53 (e.g., Ac-RHKK(acetyl)-AMC).[6]

-

Assay Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP, 0.2 mg/ml BSA, pH 7.4.[6]

-

Developer Solution: Trypsin and a known potent HDAC inhibitor (e.g., SAHA) to stop the reaction and develop the fluorescent signal.[6]

-

Test Compounds: Substituted benzamides at various concentrations.

-

Equipment: 96-well plates and a multilabel plate reader with appropriate filters for fluorescence measurement.

Procedure:

-

Pre-incubation: In a 96-well plate, pre-incubate the test compounds at various concentrations with the respective HDAC enzyme (e.g., 10 nM HDAC1, 3 nM HDAC2, or 3 nM HDAC3) in the assay buffer for a minimum of 5 minutes at 37°C.[9]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to a final concentration of 20 µM.

-

Incubation: Incubate the reaction mixture for a specific period (e.g., 90 minutes for HDAC1, 30 minutes for HDAC2 and HDAC3) at 37°C.[6]

-

Reaction Termination and Signal Development: Stop the reaction by adding the developer solution. The trypsin in the developer cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC).

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 430 nm.[6]

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Antiemetic Applications: Blocking Serotonin 5-HT3 Receptors

Certain substituted benzamides, such as metoclopramide, are utilized as antiemetic agents.[13] Their mechanism of action in preventing nausea and vomiting, particularly chemotherapy-induced nausea and vomiting (CINV), involves the antagonism of serotonin 5-HT3 receptors.[13][14]

Chemotherapeutic agents can cause the release of serotonin from enterochromaffin cells in the gastrointestinal tract.[15] This released serotonin then activates 5-HT3 receptors on vagal afferent nerve terminals, which transmit signals to the chemoreceptor trigger zone (CTZ) and the solitary tract nucleus in the brainstem, ultimately inducing the vomiting reflex.[15][16] Substituted benzamide 5-HT3 receptor antagonists block these receptors, thereby preventing the initiation of the emetic signal.[15]

Signaling Pathway: 5-HT3 Receptor Antagonism in Emesis

Caption: 5-HT3 receptor antagonism in the prevention of chemotherapy-induced emesis.

Experimental Protocol: Evaluation of Antiemetic Activity in Ferrets

The ferret is considered a gold-standard model for preclinical evaluation of antiemetic drugs due to its well-developed emetic reflex.[17] This protocol outlines a general procedure for assessing the efficacy of substituted benzamides against chemotherapy-induced emesis.

Materials:

-

Animals: Male ferrets (Mustela putorius furo).

-

Emetic Agent: Cisplatin or another chemotherapeutic agent known to induce emesis.

-

Test Compound: Substituted benzamide formulated for administration (e.g., intravenous or oral).

-

Vehicle Control: The formulation vehicle without the test compound.

-

Observation Cages: Cages that allow for clear observation and recording of emetic events (vomiting and retching).

Procedure:

-

Acclimation: Acclimate the ferrets to the housing and experimental conditions for a sufficient period before the study.

-

Fasting: Fast the animals overnight before the administration of the chemotherapeutic agent, with water available ad libitum.

-

Dosing: Administer the substituted benzamide or vehicle control at a predetermined time before the administration of the emetic agent. The route and timing of administration should be based on the pharmacokinetic properties of the test compound.

-

Induction of Emesis: Administer the chemotherapeutic agent (e.g., cisplatin, typically intraperitoneally or intravenously).

-

Observation: Observe the animals continuously for a defined period (e.g., 4-8 hours) and record the number of retches and vomits. A retch is defined as a rhythmic contraction of the abdominal muscles without the expulsion of gastric contents, while a vomit is a forceful expulsion of gastric contents.

-

Data Analysis: Compare the number of emetic events in the group treated with the substituted benzamide to the vehicle control group. Calculate the percentage of protection from emesis. Statistical analysis (e.g., t-test or ANOVA) should be used to determine the significance of the antiemetic effect.

Synthesis of Substituted Benzamides

Substituted benzamides can be synthesized through various methods, with one of the most common being the coupling of a carboxylic acid or its derivative with an amine. The following is a general protocol for the synthesis of N-substituted benzamides from benzoyl chlorides.

Experimental Workflow: Synthesis of N-Substituted Benzamides

Caption: General experimental workflow for the synthesis of N-substituted benzamides.

General Experimental Protocol

This protocol describes the synthesis of an N-substituted benzamide from a benzoyl chloride and a primary or secondary amine.

Materials:

-

Substituted benzoyl chloride

-

Substituted amine

-

Anhydrous inert solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM))

-

Base (e.g., pyridine, triethylamine, or diisopropylethylamine (DIPEA))

-

Reagents for aqueous workup (e.g., dilute HCl, saturated NaHCO3 solution, brine)

-

Drying agent (e.g., anhydrous Na2SO4 or MgSO4)

-

Solvents for purification (e.g., for column chromatography or recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted amine and the base in the anhydrous solvent.

-

Addition of Benzoyl Chloride: Cool the solution in an ice bath. Slowly add a solution of the substituted benzoyl chloride in the same solvent to the stirred amine solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours to overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by adding water or a dilute aqueous acid. Extract the product into an organic solvent (e.g., ethyl acetate or DCM). Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine to remove unreacted starting materials and byproducts.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the pure N-substituted benzamide.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

Conclusion

Substituted benzamides represent a highly valuable and versatile scaffold in medicinal chemistry and other scientific disciplines. Their ability to be readily modified allows for the fine-tuning of their pharmacological properties, leading to the development of effective drugs for a range of conditions, including psychiatric disorders, cancer, and chemotherapy-induced emesis. The experimental protocols and pathway diagrams provided in this technical guide are intended to serve as a valuable resource for researchers, empowering further investigation into the vast potential of this important class of compounds. Through continued research and development, substituted benzamides are poised to yield new and improved therapeutic agents and other valuable chemical entities.

References

- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 2. globalconference.info [globalconference.info]

- 3. bmglabtech.com [bmglabtech.com]

- 4. bio-protocol.org [bio-protocol.org]

- 5. benchchem.com [benchchem.com]

- 6. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bio-protocol.org [bio-protocol.org]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. 5-HT3 receptors as important mediators of nausea and vomiting due to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]

- 13. Vomiting - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis of benzamide from benzyl chloride | DOCX [slideshare.net]

- 16. hepatochem.com [hepatochem.com]

- 17. scribd.com [scribd.com]

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group has become an indispensable tool in the medicinal chemist's arsenal for optimizing the pharmacological profile of drug candidates. Its unique electronic properties and steric bulk profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in drug design, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to aid researchers and scientists in the drug development process.

The Impact of Trifluoromethylation on Key Drug Properties

The introduction of a CF3 group can dramatically alter the physicochemical and pharmacokinetic properties of a lead compound. These modifications are often crucial for transforming a biologically active molecule into a viable therapeutic agent. The primary effects of trifluoromethylation are summarized below.

Enhanced Metabolic Stability

One of the most significant advantages of incorporating a CF3 group is the enhancement of metabolic stability. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[1] By replacing a metabolically labile methyl or hydrogen group with a CF3 group, chemists can effectively block common metabolic pathways, leading to a longer drug half-life and improved oral bioavailability.[1] For instance, the inclusion of a CF3 group in the para-position of a phenolic ring was found to increase the potency for inhibiting 5-hydroxytryptamine (5-HT) uptake by 6-fold compared to its non-fluorinated counterpart, an effect attributed in part to increased metabolic stability.[2]

Modulation of Lipophilicity and pKa

The trifluoromethyl group is highly lipophilic, which can enhance a drug's ability to cross cellular membranes and the blood-brain barrier.[1] However, the overall effect on a molecule's lipophilicity (logP) and acidity (pKa) is context-dependent and influenced by the position of the CF3 group. The strong electron-withdrawing nature of the CF3 group can significantly increase the acidity of nearby functional groups.[3]

Improved Binding Affinity

The electronic and steric properties of the CF3 group can also lead to enhanced binding affinity for the target protein. The electron-withdrawing nature of the CF3 group can alter the electron distribution in an aromatic ring, potentially leading to more favorable electrostatic interactions with the protein's active site. Furthermore, the bulkiness of the CF3 group can provide additional van der Waals interactions, contributing to a tighter binding.

Quantitative Data on the Effects of Trifluoromethylation

To illustrate the tangible impact of incorporating a trifluoromethyl group, the following tables summarize quantitative data comparing key physicochemical and pharmacokinetic properties of drug analogs with and without this critical functional group.

| Compound Pair | Modification | LogP | pKa | Reference |

| Isoquinoline Derivative | H | 2.5 | 6.8 | [4] |

| 7-Fluoro-isoquinoline Derivative | 7-F | 2.7 | 6.5 | [4] |

| Celecoxib | CF3 at C3 of pyrazole | 3.4 | 9.7 | [5][6] |

| Non-fluorinated Celecoxib Analog | CH3 at C3 of pyrazole | Not Reported | Not Reported | |

| Ibuprofen | - | 3.97 | 4.5 | [6] |

Table 1: Comparison of Lipophilicity (LogP) and Acidity (pKa) for Fluorinated and Non-Fluorinated Analogs. The introduction of a trifluoromethyl group generally increases lipophilicity and acidity.

| Drug/Analog | Modification | Half-life (t½) | Intrinsic Clearance (CLint) | Reference |

| Selinexor | Contains CF3 group | 6-8 hours (oral) | Not Reported | [2] |

| Celecoxib | Contains CF3 group | 11-16 hours | Not Reported | [7] |

| Deuterated Celecoxib Analog | Deuteration of methyl group | More stable than non-deuterated | Lower than non-deuterated | [8] |

Table 2: Impact of Trifluoromethylation on Metabolic Stability. The presence of a CF3 group often leads to a longer half-life, indicative of enhanced metabolic stability.

| Compound Pair | Target | IC50 (CF3 analog) | IC50 (Non-CF3 analog) | Fold Improvement | Reference |

| Phenolic 5-HT Uptake Inhibitor | 5-HT Transporter | Not Reported | Not Reported | 6-fold | [2] |

| Isoquinoline-based PARP Inhibitor | PARP2 | 1,200 nM (7-F analog) | >10,000 nM (H analog) | >8.3-fold | [4] |

Table 3: Enhancement of Binding Affinity (IC50) by Fluorination. The trifluoromethyl group can significantly improve the binding affinity of a compound to its biological target.

Experimental Protocols

To provide a practical resource for researchers, this section details the methodologies for key experiments used to assess the properties influenced by trifluoromethylation.

Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

Objective: To determine the lipophilicity of a compound by measuring its partitioning between n-octanol and water.

Materials:

-

Test compound

-

n-Octanol (HPLC grade)

-

Purified water

-

Phosphate buffered saline (PBS), pH 7.4

-

Glass vials with screw caps

-

Vortex mixer

-

Centrifuge

-

HPLC system with a suitable detector (e.g., UV or MS)

Procedure:

-

Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and water (or PBS) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

-

Preparation of Test Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

-

Partitioning Experiment:

-

In a glass vial, add a precise volume of the pre-saturated aqueous phase (water or PBS).

-

Add a precise volume of the pre-saturated n-octanol phase. The volume ratio of the two phases should be adjusted based on the expected LogP of the compound.

-

Add a small aliquot of the test compound stock solution to the vial.

-

Cap the vial tightly and vortex vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.

-

Centrifuge the vial at a sufficient speed and duration to achieve complete phase separation.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot from both the aqueous and n-octanol phases.

-

Dilute the aliquots with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the test compound in each phase using a validated HPLC method.

-

-

Calculation of LogP:

-

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase ([Compound]octanol) to its concentration in the aqueous phase ([Compound]aqueous).

-

LogP = log10 (P) = log10 ([Compound]octanol / [Compound]aqueous).

-

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To assess the metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes.

Materials:

-

Test compound

-

Pooled human liver microsomes (HLMs)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl2)

-

Control compounds with known metabolic stability (e.g., a high-turnover and a low-turnover compound)

-

Acetonitrile or other suitable organic solvent for quenching the reaction

-

96-well plates

-

Incubator (37°C)

-

LC-MS/MS system

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the test compound and control compounds in a suitable solvent (e.g., DMSO).

-

Prepare a working solution of the test and control compounds by diluting the stock solution in the incubation buffer.

-

Prepare the HLM suspension in phosphate buffer on ice.

-

Prepare the NADPH regenerating system solution.

-

-

Incubation:

-

In a 96-well plate, add the HLM suspension to each well.

-

Pre-incubate the plate at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

-

At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), add a quenching solution (e.g., cold acetonitrile) to stop the reaction.

-

-

Sample Processing:

-

Centrifuge the plate to precipitate the microsomal proteins.

-

Transfer the supernatant to a new plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

The in vitro half-life (t½) is calculated as: t½ = 0.693 / k.

-

The intrinsic clearance (CLint) can be calculated using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

-

Visualizing the Role of the Trifluoromethyl Group

Diagrams are powerful tools for illustrating complex biological processes and experimental workflows. The following sections provide Graphviz (DOT language) scripts to generate diagrams relevant to the role of the trifluoromethyl group in medicinal chemistry.

Logical Relationships of CF3 Group Effects

This diagram illustrates the cascading effects of introducing a trifluoromethyl group on the key properties of a drug candidate.

Experimental Workflow for In Vitro Metabolic Stability Assay

This diagram outlines the key steps in performing an in vitro metabolic stability assay using liver microsomes.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Clinical use and pharmacological properties of selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deuteration versus ethylation – strategies to improve the metabolic fate of an 18F-labeled celecoxib derivative - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Novel Benzamide Derivatives: A Technical Guide to the Core of Therapeutic Innovation

For Researchers, Scientists, and Drug Development Professionals

The benzamide scaffold holds a privileged position in medicinal chemistry, serving as a versatile template for the design of novel therapeutics across a spectrum of diseases. Its inherent drug-like properties and the facility for chemical modification have enabled the development of potent and selective agents targeting a variety of biological pathways. This technical guide provides an in-depth exploration of the discovery of novel benzamide derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action, with a clear presentation of quantitative data and detailed experimental protocols.

Therapeutic Applications and Mechanisms of Action

Novel benzamide derivatives have demonstrated significant potential in several key therapeutic areas, primarily through the inhibition of crucial enzymes and the modulation of signaling pathways.

Oncology

In the realm of oncology, benzamide-based compounds have emerged as promising anticancer agents by targeting enzymes that play a central role in cancer cell proliferation and survival.

-

Histone Deacetylase (HDAC) Inhibition: Certain benzamide derivatives act as potent inhibitors of histone deacetylases, enzymes that are critical for the epigenetic regulation of gene expression. By inhibiting HDACs, these compounds can induce cell cycle arrest and apoptosis in cancer cells.[1][2][3][4][5]

-

Poly(ADP-ribose) Polymerase (PARP) Inhibition: Another important strategy involves the inhibition of PARP-1, an enzyme crucial for DNA repair. In cancers with existing DNA repair deficiencies, such as those with BRCA mutations, PARP-1 inhibitors can lead to synthetic lethality.[6][7][8][9][10]

Central Nervous System (CNS) Disorders

Benzamide derivatives have also shown promise in the treatment of neurodegenerative diseases and other CNS disorders.

-

Acetylcholinesterase (AChE) Inhibition: By inhibiting acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, these compounds can enhance cholinergic neurotransmission, a key strategy in the symptomatic treatment of Alzheimer's disease.[11][12][13][14]

-

Neuroprotection: Some benzamide derivatives have demonstrated neuroprotective effects against ischemic stroke by disrupting protein-protein interactions involved in neuronal damage pathways.[15][16]

Hedgehog Signaling Pathway Modulation

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is implicated in several cancers. Novel benzamide derivatives have been identified as potent antagonists of the Smoothened (Smo) receptor, a key component of this pathway.[17][18][19]

Data Presentation: Quantitative Bioactivity

The following tables summarize the in vitro bioactivity of representative novel benzamide derivatives from recent studies.

Table 1: Anticancer Activity of Novel Benzamide Derivatives

| Compound | Target | Assay | Cell Line | IC50 | Reference |

| 7j | HDAC1 | Enzymatic Assay | - | 0.65 µM | [4] |

| HDAC2 | Enzymatic Assay | - | 0.78 µM | [4] | |

| HDAC3 | Enzymatic Assay | - | 1.70 µM | [4] | |

| Proliferation | MTT Assay | MCF-7 | 0.83 µM | [4] | |

| Proliferation | MTT Assay | T47D | 1.4 µM | [4] | |

| 23f | PARP-1 | Enzymatic Assay | - | 5.17 nM | [6] |

| Proliferation | MTT Assay | HCT116 | 7.87 µM | [6] | |

| 27f | PARP-1 | Enzymatic Assay | - | 6.06 nM | [6] |

| Proliferation | MTT Assay | HCT116 | 8.93 µM | [6] | |

| Compound 57 | PARP-1 | Enzymatic Assay | - | 2.3 µM | [10] |

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Novel Benzamide Derivatives

| Compound | Target | IC50 | Reference |

| 7a | AChE | 2.49 ± 0.19 µM | [11] |

| 6f | AChE | 0.44 ± 0.1 µM | [12] |

| 21 | AChE | 0.56 nM | [13] |

| 2e | AChE | 6.47 nM (Ki) | [14] |

Table 3: Hedgehog Signaling Pathway Inhibition by Novel Benzamide Derivatives

| Compound | Target | Assay | IC50 | Reference |

| 10f | Smoothened | Gli-luciferase reporter | Potent Inhibition | [19] |

| A8 | Smoothened | β-arrestin recruitment | Low nanomolar | [18] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the discovery of novel benzamide derivatives.

Synthesis of a Representative Benzamide Derivative

This protocol describes a general method for the synthesis of N-substituted benzamides via the formation of an acid chloride followed by amidation.

Protocol: Synthesis of a Benzamide Derivative

-

Acid Chloride Formation: To a solution of the desired benzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM), add oxalyl chloride (1.5 eq) dropwise at 0 °C under an inert atmosphere. Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Solvent Removal: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure.

-

Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add a solution of the desired amine (1.2 eq) and a base such as triethylamine (1.5 eq) in DCM dropwise.

-

Work-up: Stir the reaction mixture at room temperature for 2-4 hours. After completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired benzamide derivative.

In Vitro Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[20][21][22][23][24]

Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically from 0.01 to 100 µM) and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This assay, based on Ellman's method, is used to determine the AChE inhibitory activity of the synthesized compounds.[25][26][27]

Protocol: AChE Inhibition Assay

-

Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and acetylcholinesterase enzyme in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

-

Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

-

Enzyme Addition: Add the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.

-

Reaction Initiation: Initiate the reaction by adding the ATCI substrate solution.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 10-20 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. The percentage of inhibition is calculated relative to the control (enzyme activity without inhibitor). The IC50 value is determined from the dose-response curve.

In Vitro PARP-1 Inhibition Assay

This chemiluminescent assay measures the ability of the synthesized compounds to inhibit the activity of the PARP-1 enzyme.[28][29][30][31][32]

Protocol: PARP-1 Inhibition Assay

-

Plate Coating: Coat a 96-well plate with histones and block with a suitable blocking buffer.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing activated DNA, biotinylated NAD+, and the test compound at various concentrations in the reaction buffer.

-

Enzyme Reaction: Add the PARP-1 enzyme to the wells containing the reaction mixture and incubate for 1 hour at room temperature.

-

Detection: Wash the plate and add streptavidin-HRP conjugate, followed by incubation. After another wash step, add a chemiluminescent substrate.

-

Signal Measurement: Immediately measure the luminescence using a microplate reader.

-

Data Analysis: The percentage of PARP-1 inhibition is calculated based on the reduction in the chemiluminescent signal in the presence of the inhibitor compared to the control. The IC50 value is determined from the dose-response curve.

Visualization of Pathways and Workflows

Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a critical regulator of cell growth and differentiation. In the "off" state, the Patched (PTCH) receptor inhibits the G protein-coupled receptor Smoothened (SMO). Upon binding of the Hedgehog (Hh) ligand to PTCH, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors, which then translocate to the nucleus and induce the expression of target genes. Novel benzamide derivatives can act as SMO antagonists, thereby inhibiting this pathway.[33][34][35][36][37]

Caption: The Hedgehog signaling pathway in its "off" and "on" states, and the inhibitory action of novel benzamide derivatives on Smoothened (SMO).

Experimental Workflow for Drug Discovery

The discovery of novel benzamide derivatives follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Caption: A representative workflow for the discovery and development of novel benzamide derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis and bioevalution of novel benzamides derivatives as HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and histone deacetylase inhibitory activity of new benzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Design, synthesis, biological evaluation and molecular docking study of novel urea-based benzamide derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel modifications of PARP inhibitor veliparib increase PARP1 binding to DNA breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification and Characterization of Novel Inhibitors of Human Poly(ADP-Ribose) Polymerase-1 | MDPI [mdpi.com]

- 11. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]